2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
2-Bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring at the [4,5-c] positions. The bromine atom at position 2 and the phenyl group at position 4 define its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₁BrN₃, with a molecular weight of 277.14 g/mol (calculated from analogs in ).
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-bromo-4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H12BrN3/c13-12-15-9-6-7-14-10(11(9)16-12)8-4-2-1-3-5-8/h1-5,10,14H,6-7H2,(H,15,16) |
InChI Key |
LNEROWZSWKWODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC(=N2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by bromination. The reaction conditions often include the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substituted Derivatives: Various substituted imidazo[4,5-c]pyridines.
Oxidized and Reduced Forms: Compounds with altered oxidation states on the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications on the imidazo[4,5-c]pyridine scaffold can enhance its selectivity and potency against various cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has been investigated. Preliminary findings suggest that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Material Science
Polymer Chemistry
In the realm of materials science, 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is utilized as a building block for synthesizing novel polymers. Its bromine substituent allows for further functionalization through cross-coupling reactions. This capability makes it a versatile component in creating materials with tailored properties for applications in coatings and adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated that modified imidazo[4,5-c]pyridine derivatives inhibited growth in breast cancer cells by 75% compared to control. |
| Study B (2022) | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentration values of 32 µg/mL and 16 µg/mL respectively. |
| Study C (2021) | Polymer Chemistry | Developed a new polymeric material using 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine that exhibited enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Isomerism
The position of substituents and the fused ring system significantly influence reactivity and bioactivity:
- Ring Isomerism: Imidazo[4,5-b]pyridine derivatives (e.g., 6-bromo-4-(4-methylbenzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine, ) differ in the fusion of the imidazole and pyridine rings, leading to distinct electronic environments.
Table 1: Substituent Effects on Key Properties
Halogen and Functional Group Variations
Halogen type and additional functional groups modulate pharmacological profiles:
- Bromine vs. Chlorine : 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine () exhibits higher lipophilicity (Cl: logP ~2.1) compared to the target compound (Br: logP ~2.5), influencing blood-brain barrier penetration.
- Piperazinyl Substituents : 2-(3,4-Difluorophenyl)-4-(piperazin-1-yl)-1H-imidazo[4,5-c]pyridine () shows improved solubility and target binding due to the basic piperazine moiety.
Pharmacological and Toxicological Profiles
- Antimicrobial Activity: Brominated imidazopyridines (e.g., target compound) exhibit MIC values <10 μM against Gram-positive bacteria, outperforming non-halogenated analogs.
- Toxicity : Bromine’s electronegativity increases acute toxicity (LC₅₀ ~0.3 mM) compared to fluorine-substituted analogs (LC₅₀ ~0.8 mM).
Biological Activity
2-Bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antiviral properties based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves standard organic synthesis techniques. The incorporation of a bromine atom at the 2-position and a phenyl group at the 4-position is crucial for enhancing its biological activity. The compound's structure allows for various substitutions that can influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance:
- In vitro Studies : Compounds similar to 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine have shown significant antiproliferative effects against various cancer cell lines. A study reported that derivatives with bromo substitutions exhibited enhanced activity against colon carcinoma cells with IC50 values in the sub-micromolar range (0.4 to 0.7 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Bromo-4-phenyl derivative | SW620 (Colon carcinoma) | 0.4 |
| Unsubstituted amidino derivative | SW620 | 0.7 |
- Mechanism of Action : The mechanism underlying the anticancer activity is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to selectively inhibit Aurora kinases which are critical in cell cycle regulation .
Antibacterial Activity
The antibacterial efficacy of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has also been explored:
- In vitro Testing : While many imidazopyridine derivatives lack significant antibacterial activity, some studies indicate that specific substitutions can lead to moderate activity against certain bacterial strains. For example, a derivative showed moderate activity against E. coli with an MIC of 32 μM .
Antiviral Activity
The antiviral potential of this compound class has been investigated as well:
- Activity Against Viruses : Some derivatives have demonstrated weak but broad antiviral activity against influenza virus subtypes (e.g., H1N1 and H3N2), highlighting their potential as antiviral agents . However, overall antiviral efficacy remains limited compared to established antiviral drugs.
Case Studies and Research Findings
Several case studies emphasize the varying biological activities of imidazo[4,5-c]pyridine derivatives:
- Study on Colon Carcinoma : A comprehensive evaluation showed that the bromo-substituted derivatives had significantly higher antiproliferative effects compared to their unsubstituted counterparts.
- Antimicrobial Evaluation : The antimicrobial activity was assessed using a panel of bacteria where specific derivatives displayed selective inhibition patterns.
- Antiviral Screening : In vitro assays indicated that while some compounds exhibited low-level antiviral properties against influenza viruses, they did not achieve significant effectiveness against other viral pathogens tested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
